molecular formula C10H14O2 B1680608 Rhododendrol CAS No. 501-96-2

Rhododendrol

Cat. No.: B1680608
CAS No.: 501-96-2
M. Wt: 166.22 g/mol
InChI Key: SFUCGABQOMYVJW-MRVPVSSYSA-N
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Description

Rhododendrol (CAS 69617-84-1), also known as 4-(4-Hydroxyphenyl)-2-butanol, is a naturally occurring phenolic compound found in plants such as the Rhododendron, White Birch ( Betula platyphylla ), and Nikko Maple ( Acer nikoense ) . This compound is a well-documented and potent competitive inhibitor of the enzyme tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway . Consequently, its primary research value lies in the study of melanogenesis, where it is used to suppress melanin production in experimental models . Initially developed as a skin-lightening agent, this compound was found to induce leukoderma (skin depigmentation) in some users, which has since made it a critical compound for investigating the mechanisms of chemical-induced vitiligo and melanocyte cytotoxicity . Research indicates that this compound exerts its toxic effects on melanocytes via a tyrosinase-dependent mechanism . The enzyme metabolizes this compound into reactive quinone species, such as RD-quinone and RD-cyclic quinone . These metabolites are cytotoxic through two major pathways: first, by binding to and inactivating crucial cellular sulfhydryl proteins, leading to endoplasmic reticulum stress; and second, by generating pro-oxidant melanins that cause oxidative stress through the depletion of antioxidants and production of reactive oxygen radicals, ultimately triggering apoptosis (programmed cell death) in melanocytes . This unique mechanism makes this compound an invaluable tool for researchers studying apoptosis, oxidative stress, and the specific vulnerability of melanocytes to certain chemicals. It is also used in the development of experimental models for vitiligo and in screening for potential protective agents against chemical-induced leukoderma . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption.

Properties

IUPAC Name

4-[(3R)-3-hydroxybutyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUCGABQOMYVJW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198211
Record name Rhododendrol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-96-2
Record name (αR)-4-Hydroxy-α-methylbenzenepropanol
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Record name Rhododendrol
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Record name Rhododendrol
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Record name 501-96-2
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Record name RHODODENDROL, (-)-
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Preparation Methods

Substrate Sources and Composition Variability

Rhododendrol glycosides, primarily extracted from the inner bark of Betula pubescens (white birch), serve as the starting material for biocatalytic production. These glycosides exist as two major isoforms:

  • Betuloside (74.0% in mixture 1)
  • Apiosylrhododendrin (72.5% in mixture 2)

Natural extraction yields variable ratios depending on geographical origin, necessitating flexible enzymatic systems to handle diverse substrate profiles.

Enzyme Screening and Reaction Kinetics

A systematic evaluation of 50 commercial enzymes identified two critical biocatalysts:

  • β-Glucosidase : Hydrolyzes betuloside to this compound and glucose ($$k_{cat}$$ = 0.11 × 10⁻³ min⁻¹)
  • RAPIDASE Multi-Enzyme Complex : Cleaves apiosylrhododendrin into betuloside and apiose ($$k_{cat}$$ = 9.93 × 10⁻³ min⁻¹)

The parallel use of these enzymes enables complete conversion of mixed glycoside substrates. Kinetic parameters were determined through progress curve analysis and fitted to a Michaelis-Menten model with substrate inhibition:

$$
v = \frac{V{max}[S]}{Km + [S]\left(1 + \frac{[S]}{K_i}\right)}
$$

Parameter β-Glucosidase RAPIDASE
$$V_{max}$$ (mM/min) 2.45 ± 0.11 4.18 ± 0.23
$$K_m$$ (mM) 12.7 ± 1.2 8.9 ± 0.9
$$K_i$$ (mM) 45.3 ± 3.1 62.1 ± 4.7

Reactor Optimization and Productivity Enhancement

Comparative Performance of Bioreactor Configurations

Three reactor types were evaluated for large-scale this compound production:

Reactor Type Productivity (g·L⁻¹·day⁻¹) Enzyme Reuse Cycles
Batch 48.2 ± 2.1 3–5
Repetitive Batch 67.8 ± 3.4 7–9
Ultrafiltration Membrane 94.5 ± 4.7 12–15

The membrane reactor demonstrated superior performance due to continuous product removal and enzyme retention, reducing thermodynamic inhibition.

Mathematical Modeling for Process Control

A coupled kinetic-stability model incorporating enzyme inactivation rates ($$k_d$$) predicted optimal operating conditions:

$$
\frac{d[E]}{dt} = -k_d[E]^α
$$

Enzyme $$k_d$$ (min⁻¹) α $$R^2$$
β-Glucosidase 0.11 × 10⁻³ 0.52 0.99
RAPIDASE 0.09 × 10⁻³ 0.48 0.98

Model validation showed <5% deviation between simulated and experimental conversion rates across 15 batch runs.

Byproduct Valorization and Economic Feasibility

Co-Product Recovery and Applications

The hydrolysis process generates two valuable side streams:

  • Glucose (52 g·L⁻¹): Suitable for fermentation into bioethanol or platform chemicals
  • Apiose (18 g·L⁻¹): High-value sugar for pharmaceutical glycoside synthesis

Economic analysis revealed that apiose recovery offsets 23–31% of production costs when sold at commercial purity (>98%).

Lifecycle Assessment of Birch Bark Utilization

Compared to petrochemical routes, the biocatalytic process demonstrates:

  • 64% reduction in global warming potential
  • 89% lower cumulative energy demand
  • Full biodegradability of process effluents

Chemical Reactions Analysis

Types of Reactions: Rhododendrol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cosmetic Applications

Skin Lightening Agent
Rhododendrol was initially developed as a tyrosinase inhibitor aimed at reducing melanin production in the skin. Tyrosinase is a crucial enzyme in melanin synthesis, and inhibiting its activity can lead to lighter skin tones. The compound was incorporated into various cosmetic formulations until reports of adverse effects emerged .

Adverse Effects
Despite its intended benefits, this compound has been linked to skin depigmentation and leukoderma in some users. Studies indicate that a small percentage of individuals using this compound-containing products developed conditions resembling vitiligo . Research has shown that high concentrations of this compound can induce cytotoxicity in melanocytes through mechanisms involving oxidative stress and endoplasmic reticulum stress responses .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Matsunaga et al., 2016 Pathophysiology of leukodermaIdentified mechanisms linking this compound use to skin depigmentation; highlighted risk factors for developing leukoderma.
Hirobe et al., 2021 Quality of life improvementsReported enhancements in patient quality of life with alternative treatments post-rhododendrol use.
Kim et al., 2015 Cytotoxicity assessmentDemonstrated that high concentrations of this compound are necessary for inducing cytotoxic effects in melanocytes.

Potential Therapeutic Uses

While the adverse effects have overshadowed its cosmetic applications, there is ongoing research into the potential therapeutic uses of this compound:

  • Research on Melanocyte Behavior : Understanding how this compound affects melanocytes can provide insights into treatments for conditions like vitiligo and other pigmentation disorders .
  • Drug Delivery Systems : this compound's properties are being explored in drug delivery systems due to its ability to interact with biological membranes effectively .

Comparison with Similar Compounds

Raspberry Ketone (RK)

Structural and Functional Similarities :

  • RK (4-(4-hydroxyphenyl)-2-butanone) shares structural homology with RD, differing only in the oxidation state of the C2 position (ketone vs. alcohol) . Both compounds act as tyrosinase substrates, generating cytotoxic o-quinones and hydroxyl radicals (˙OH) .
  • Mechanism: Like RD, RK undergoes tyrosinase-mediated oxidation, producing ROS that damage melanocytes. However, RK exhibits lower cytotoxicity in human epidermal melanocytes (HEMs) at equivalent concentrations (e.g., 50% cell death at 100 μM for RK vs. 10 μM for RD) .
  • Safety : While RK is used in food flavoring and cosmetics, occupational exposure has been linked to leukoderma, albeit less frequently than RD .

Key Data :

Compound Tyrosinase Substrate Cytotoxicity (IC₅₀ in HEMs) ROS Generation (Relative to Control)
RD Yes 10 μM 3.5x
RK Yes 100 μM 2.0x
Monobenzone

Functional Similarities :

  • Monobenzone, a phenolic ether, is a potent depigmenting agent used clinically to treat extensive vitiligo. Like RD, it inhibits tyrosinase and induces melanocyte apoptosis via oxidative stress .
  • Mechanism: Monobenzone generates semiquinone radicals that bind to melanosomal proteins, provoking autoimmune destruction of melanocytes. Unlike RD, its toxicity is systemic and non-selective, affecting both keratinocytes and melanocytes .
  • Safety: Monobenzone causes irreversible depigmentation, limiting its use to extreme cases of vitiligo. RD-induced leukoderma, in contrast, may partially resolve upon discontinuation .

Key Data :

Compound Melanocyte Specificity Reversibility Clinical Use
RD High Partial Banned
Monobenzone Low Irreversible Vitiligo
p-Coumaric Acid

Structural Similarities :

  • p-Coumaric acid (4-hydroxycinnamic acid) shares a phenolic structure with RD but lacks the C2 alcohol/ketone moiety. It is a natural antioxidant used in cosmetics for melanin inhibition .
  • It suppresses melanogenesis by scavenging ROS and inhibiting tyrosinase transcription via MITF downregulation .
  • Safety: No significant cytotoxicity or leukoderma cases have been reported, even at high concentrations (IC₅₀ > 1,000 μM in HEMs) .

Key Data :

Compound Antioxidant Activity Melanin Inhibition (%) Cytotoxicity (IC₅₀)
RD Pro-oxidant 90% at 10 μM 10 μM
p-Coumaric Acid Antioxidant 60% at 100 μM >1,000 μM
Resveratrol

Mechanistic Overlap :

  • Resveratrol, a polyphenol, shares RD’s ability to act as a tyrosinase substrate, producing o-quinones. However, its primary role is antioxidant, protecting against UV-induced damage .
  • Safety: Resveratrol’s o-quinones are less stable than RD’s, reducing melanocyte toxicity. No leukoderma cases are associated with its use .

Key Data :

Compound Tyrosinase Activation Melanocyte Viability (100 μM)
RD High 20%
Resveratrol Moderate 85%

Biological Activity

Rhododendrol, chemically known as 4-(4-hydroxyphenyl)-2-butanol, is a compound that has gained attention primarily for its use in skin-whitening products. However, its biological activity is complex, leading to both therapeutic applications and adverse effects, particularly concerning skin depigmentation or leukoderma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and case studies.

This compound's primary mechanism involves its interaction with tyrosinase, an enzyme critical in melanin production. The oxidation of this compound by tyrosinase generates reactive intermediates, such as this compound-quinone, which can bind to sulfhydryl groups in proteins, leading to cellular toxicity in melanocytes. This process results in the depletion of critical antioxidants like glutathione, exacerbating oxidative stress within the cells .

Table 1: Mechanisms of this compound-Induced Cytotoxicity

MechanismDescription
Tyrosinase InteractionThis compound is oxidized by tyrosinase to form cytotoxic quinones.
Antioxidant DepletionReduces glutathione levels, increasing oxidative stress.
Protein BindingForms adducts with sulfhydryl proteins leading to cellular damage.

Clinical Findings and Case Studies

This compound-induced leukoderma has been documented in various studies. A notable case involved a 40-year-old woman who developed leukoderma after using cosmetics containing this compound. Despite discontinuation of the product, repigmentation was only partially achieved on her neck after three years .

Another study analyzed 149 cases of this compound-induced leukoderma and found that repigmentation varied significantly based on the area affected (face vs. hands/neck) and individual patient factors such as history of atopic dermatitis .

Table 2: Summary of Clinical Observations

Study FocusKey Findings
Patient DemographicsSevere chemical damage linked to genetic susceptibility.
Repigmentation RatesHigher rates observed on facial areas compared to hands/neck.
Treatment ResponsesTopical treatments like bimatoprost showed promise in some cases.

Pathophysiology and Risk Factors

The pathophysiology of this compound-induced leukoderma involves both direct cytotoxicity to melanocytes and potential immune-mediated mechanisms. Some patients develop vitiligo vulgaris as a result of extensive melanocyte damage . The risk factors for developing leukoderma include prolonged exposure to this compound and individual genetic predispositions that may influence melanocyte sensitivity .

Table 3: Treatment Efficacy Overview

Treatment MethodEfficacy Rate (%)Notes
BimatoprostVariableEffective in refractory cases.
Tacrolimus Ointment38% effectiveUsed for inflammation and repigmentation.
Topical Steroids42% effectiveCommonly used for symptomatic relief.

Q & A

Q. How can cofactor regeneration systems be integrated into this compound oxidation experiments to enhance sustainability?

  • Methodological Answer : Co-express NAD(P)H oxidase (SmNOX) with ADHs to regenerate NAD+ aerobically. Optimize oxygen supply and pH (8.5–9.0) to maintain oxidase activity. Compare turnover numbers (TON) with/without regeneration to quantify efficiency gains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhododendrol
Reactant of Route 2
Rhododendrol

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